4-bromo-N-ethylbenzamide
Overview
Description
4-Bromo-N-ethylbenzamide is an organic compound with the molecular formula C₉H₁₀BrNO It is a derivative of benzamide, where the benzene ring is substituted with a bromine atom at the fourth position and an ethyl group attached to the nitrogen atom of the amide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-ethylbenzamide typically involves the bromination of N-ethylbenzamide. One common method is as follows:
Bromination of N-ethylbenzamide: N-ethylbenzamide is treated with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is carried out at a controlled temperature to ensure selective bromination at the para position of the benzene ring.
Purification: The resulting this compound is purified by recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-N-ethylbenzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted benzamides.
Reduction: Formation of N-ethyl-4-bromoaniline.
Oxidation: Formation of 4-bromo-N-ethylbenzoic acid.
Scientific Research Applications
4-Bromo-N-ethylbenzamide has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly as a building block for drug candidates.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands.
Material Science: It is used in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 4-bromo-N-ethylbenzamide depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand. The bromine atom and the amide group can interact with biological targets, affecting their function. The ethyl group provides additional hydrophobic interactions, enhancing binding affinity and specificity.
Comparison with Similar Compounds
4-Bromo-N-methylbenzamide: Similar structure but with a methyl group instead of an ethyl group.
4-Chloro-N-ethylbenzamide: Similar structure but with a chlorine atom instead of a bromine atom.
N-ethylbenzamide: Lacks the bromine substitution on the benzene ring.
Uniqueness: 4-Bromo-N-ethylbenzamide is unique due to the presence of both the bromine atom and the ethyl group, which confer distinct chemical and biological properties. The bromine atom enhances its reactivity in nucleophilic substitution reactions, while the ethyl group provides specific steric and electronic effects that influence its interactions with biological targets.
Properties
IUPAC Name |
4-bromo-N-ethylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c1-2-11-9(12)7-3-5-8(10)6-4-7/h3-6H,2H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXFKDGIMTQHLIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20398996 | |
Record name | 4-bromo-N-ethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20398996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41882-25-1 | |
Record name | 4-bromo-N-ethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20398996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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